Tetraphenoxysilane

Sol-Gel Chemistry Hydrolysis Kinetics Silicon Alkoxide Reactivity

Tetraphenoxysilane (TPOS; Si(OPh)₄) hydrolyzes significantly slower than TEOS or TMOS (rate: TMOS > TEOS > TPOS), enabling extended pot life for multi-step sol-gel coating procedures, homogeneous dopant incorporation, and porous substrate infiltration prior to gelation. TPOS-derived films form needle-shaped SiO₂ morphologies that enhance anticorrosion barrier properties on carbon steel alloys. Phenoxy ligand decomposition (20–1050 °C) yields SiOC ceramics with tailored carbon content for battery anode applications. The sterically hindered tetra-phenoxy architecture facilitates controlled stepwise nucleophilic substitution for precision macromolecular synthesis. Choose TPOS where standard alkoxysilanes cause premature gelation.

Molecular Formula C24H20O4Si
Molecular Weight 400.5 g/mol
CAS No. 1174-72-7
Cat. No. B073000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraphenoxysilane
CAS1174-72-7
Molecular FormulaC24H20O4Si
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)O[Si](OC2=CC=CC=C2)(OC3=CC=CC=C3)OC4=CC=CC=C4
InChIInChI=1S/C24H20O4Si/c1-5-13-21(14-6-1)25-29(26-22-15-7-2-8-16-22,27-23-17-9-3-10-18-23)28-24-19-11-4-12-20-24/h1-20H
InChIKeyADLSSRLDGACTEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68.9° F (NTP, 1992)

Tetraphenoxysilane (CAS 1174-72-7) for Controlled Sol-Gel Processing: Procurement Specifications and Core Properties


Tetraphenoxysilane (TPOS; Si(OPh)₄) is an aryloxy-functionalized tetraalkoxysilane with the molecular formula C₂₄H₂₀O₄Si (MW: 400.5 g/mol) [1]. Unlike its widely used alkyl analogs (TEOS, TMOS), TPOS features four phenoxy (-OPh) groups attached to the silicon center, conferring markedly slower hydrolysis kinetics and distinctive thermal decomposition behavior. At ambient conditions, TPOS is a white to pale yellow crystalline solid with a melting range of 47–50 °C and a boiling point of approximately 417 °C . The compound is practically insoluble in water (less than 1 mg/mL at 20.5 °C) but dissolves readily in common organic solvents such as toluene, chloroform, and chlorobenzene [2]. Its hydrolytic sensitivity is classified as Level 7 on the standard scale (reacts slowly with moisture/water), which enables extended pot life in sol-gel formulations compared to alkoxy counterparts . These baseline properties establish TPOS as a distinct procurement option when controlled hydrolysis and high-temperature processing are paramount experimental requirements.

Why Generic Tetraalkoxysilane Substitution Fails: The TPOS Differentiation Rationale


Tetraalkoxysilanes such as TMOS, TEOS, and TPOS are all silicon sources for sol-gel and coating applications, yet they cannot be interchangeably substituted without altering critical process outcomes [1]. The hydrolysis rate of tetraalkoxysilanes is governed predominantly by the electronic and steric properties of the alkoxy/aryloxy ligand, with hydrolyzability decreasing in the established sequence TMOS > TEOS > TPOS [1]. This kinetic hierarchy directly impacts gelation time, film uniformity, and carbon retention upon pyrolysis. Furthermore, the aryloxy ligand in TPOS introduces a thermal decomposition pathway distinct from that of alkyl analogs, yielding needle-shaped SiO₂ film morphologies rather than discrete, thin films [2]. Consequently, substituting TPOS with faster-hydrolyzing TEOS or TMOS in applications requiring extended pot life or specific pyrolysis-derived film structures will result in premature gelation, altered coating morphology, or compromised corrosion protection performance. The quantitative evidence below substantiates these differentiation dimensions.

Tetraphenoxysilane (TPOS) Quantified Differentiation vs. TEOS and TMOS: Sol-Gel Kinetics, Coating Morphology, and Thermal Processing


Acid-Catalyzed Hydrolyzability Ranking: TPOS Exhibits Lowest Hydrolysis Rate Among Common Tetraalkoxysilanes

In acidic alcoholic environments, the hydrolysis rate of tetraalkoxysilanes follows a definitive ligand-dependent hierarchy. A direct comparative ²⁹Si-NMR and kinetic study established that hydrolyzability decreases in the sequence TMOS (Si(OCH₃)₄) > TEOS (Si(OC₂H₅)₄) > TPOS (Si(OPh)₄) [1]. TPOS is consistently the slowest to hydrolyze among the three, a result attributed to the greater electron-withdrawing character and steric bulk of the phenoxy ligand relative to methoxy and ethoxy groups. This slower kinetics provides an extended working window for sol-gel processing before gelation occurs [1].

Sol-Gel Chemistry Hydrolysis Kinetics Silicon Alkoxide Reactivity

Pyrolytic Coating Morphology: TPOS Generates Needle-Shaped SiO₂ Films vs. Thin Discrete Films from Tetraalkoxysilanes

When thermally decomposed on carbon steel substrates, TPOS produces silicon dioxide films with a distinctive needle-shaped morphology, in contrast to the discrete, very thin films formed from tetraalkoxysilane (TEOS/TMOS) precursors [1]. A comparative study of organosilicon-derived anticorrosion coatings characterized by SEM, EDS, and XRD revealed that specimens coated with tetra-phenoxysilane yielded needle-shaped SiO₂ films at both ambient and 750 °C thermal treatment conditions [1]. The occurrence percentage of silicon metal in the tetraalkoxysilane-derived coatings was higher than that from TPOS, yet the latter formed continuous needle-like structures rather than discrete islands, which may influence barrier properties [1].

Corrosion Protection Siliconized Coatings Pyrolytic Decomposition Film Morphology

Hydrolytic Sensitivity Classification: TPOS (Level 7) Provides Quantified Stability for Ambient Handling

TPOS is assigned a hydrolytic sensitivity classification of 7 on the standard 0–10 scale, indicating that it 'reacts slowly with moisture/water' . This quantitative classification places TPOS in a distinct handling category compared to more moisture-sensitive alkoxysilanes (e.g., TMOS, which hydrolyzes rapidly upon atmospheric exposure). The slow hydrolysis rate translates to greater tolerance for ambient humidity during weighing and transfer, reducing the risk of premature hydrolysis that can compromise stoichiometric control in sol-gel synthesis . The compound is stored under inert gas and protected from moisture to maintain integrity .

Moisture Sensitivity Storage Stability Handling Requirements Sol-Gel Precursor

Purity Specification Benchmark: GC Purity ≥95.0% with Melting Range 48.0–53.0 °C

Commercially available TPOS is consistently specified with gas chromatography (GC) purity ≥95.0% across major reagent suppliers . The melting point specification of 48.0–53.0 °C provides a practical quality control indicator; deviations from this narrow range may signal decomposition or contamination by triphenoxysilane (HSi(OPh)₃) or phenol residues . This purity threshold serves as a procurement benchmark for applications requiring defined stoichiometry in polymer synthesis or ceramic precursor formulations. Higher purity grades (up to 99%) are available from select vendors for specialized applications, though the ≥95.0% specification is the standard for research-grade material [1].

Chemical Purity Quality Control Analytical Specification Procurement Grade

Selective Synthesis Context: TPOS as Secondary Product (≤6%) in Triphenoxysilane Synthesis

In the copper(I) chloride-catalyzed direct reaction of metallic silicon with phenol, triphenoxysilane (HSi(OPh)₃) is obtained with 94% selectivity, while TPOS (Si(OPh)₄) forms as a secondary product representing ≤6% of the product distribution [1]. Mechanistic studies confirmed that HSi(OPh)₃ is the exclusive primary product, and TPOS arises from a secondary reaction between HSi(OPh)₃ and phenol [1]. This low-yield synthetic route underscores why TPOS is not typically prepared via direct silicon-phenol reaction but rather through alternative methods such as silicon disulfide-phenol reactions or metathesis from SiCl₄ [2].

Synthetic Selectivity Organosilicon Synthesis Reaction Mechanism Phenoxysilane

Optimal Application Scenarios for Tetraphenoxysilane Based on Verified Differentiation Evidence


Controlled Sol-Gel Synthesis of Hybrid Organic-Inorganic Materials Requiring Extended Pot Life

TPOS is the preferred silicon precursor for sol-gel processes where prolonged working time before gelation is critical. The established hydrolysis rate hierarchy (TMOS > TEOS > TPOS) confirms that TPOS hydrolyzes most slowly under acidic conditions [1]. This kinetic advantage enables multi-step coating procedures, infiltration of porous substrates, and homogeneous mixing of organic dopants prior to network formation, which would be compromised by premature gelation if faster-hydrolyzing TEOS or TMOS were substituted.

Pyrolytic Deposition of Needle-Shaped SiO₂ Anticorrosion Coatings on Carbon Steel

For applications requiring siliconized anticorrosion coatings on carbon steel alloys, TPOS offers a morphological advantage over tetraalkoxysilanes. Direct comparative SEM and XRD analysis demonstrated that TPOS-derived films form needle-shaped SiO₂ structures, whereas TEOS/TMOS precursors generate discrete, very thin films [2]. This morphological distinction may enhance mechanical interlocking or alter barrier properties, making TPOS the appropriate choice when needle-like film architectures are desired.

High-Temperature Ceramic Precursor Formulations with Enhanced Carbon Retention

TPOS's phenoxy ligands confer a distinct thermal decomposition pathway relative to alkoxy analogs, with decomposition occurring over an extended temperature range (20–1050 °C) and specific carbon retention behavior [2][3]. This property positions TPOS as a candidate precursor for silicon oxycarbide (SiOC) ceramics where controlled carbon content is essential for tailoring electrical conductivity or electrochemical performance in battery anode applications.

Synthesis of Phenoxy-Functionalized Organosilicon Polymers and Dendrimers

The tetra-phenoxy substitution pattern of TPOS provides a dense aryloxy shell around the silicon center, enabling the synthesis of sterically protected siloxane polymers and phenoxy-functionalized dendrimers. The slower hydrolysis kinetics (Level 7 hydrolytic sensitivity) facilitates controlled stepwise substitution of phenoxy groups with nucleophiles, enabling precise architectural control in macromolecular synthesis that would be difficult to achieve with the more reactive TMOS or TEOS [1].

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